3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
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Overview
Description
“3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone” is a chemical compound with the molecular formula C9H5F5O . It is commonly referred to as DFTP. This compound has potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has been investigated . Another method involves the phenylation of 3′-(trifluoromethyl)acetophenone in the presence of dihydroxy bis(sulfonamide) ligand (enantioselective catalyst), titanium tetraisopropoxide, and diphenylzinc .Molecular Structure Analysis
The molecular weight of “3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone” is 224.13 g/mol. The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Asymmetric Biocatalytic Reduction
A novel bacterial strain, Leifsonia xyli HS0904, was isolated for its ability to asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This strain demonstrated high enantiometric excess (ee) value, marking a significant development in the production of chiral alcohols, crucial intermediates in pharmaceutical synthesis (Wang et al., 2011).
Catalyst Development
An enzyme derived from Burkholderia cenocepacia (Bc-SDR) was discovered for its exceptional anti-Prelog’s stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone. This enzyme, expressed in Escherichia coli, demonstrated potential as a catalyst for aromatic chiral alcohols, which are valuable in pharmaceutical applications (Yu et al., 2018).
Synthetic Chemistry Applications
Methyl 2-methoxytetrafluoropropionate was used as a synthetic equivalent for the Claisen condensation of acetophenones, demonstrating the potential of fluorinated compounds in complex organic synthesis (Irgashev et al., 2009).
Corrosion Inhibition
Triazole derivatives, synthesized from acetophenones, have shown effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds' adsorption characteristics and molecular structures play a crucial role in their inhibitory efficiency, highlighting the utility of acetophenone derivatives in materials science (Li et al., 2007).
Polymer Synthesis
Novel fluorine-containing polyimides were synthesized using a diamine monomer derived from 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone, showing excellent solubility and thermal stability. This research expands the applications of fluorinated acetophenones in the development of high-performance materials (Yin et al., 2005).
Safety and Hazards
The safety data sheet for a similar compound, 3`-(Trifluoromethyl)acetophenone, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in organic synthesis and as a building block for the synthesis of other compounds .
Mode of Action
It is known to be an effective intermediate in the production of fine chemicals and specialty chemicals . The exact interaction with its targets and the resulting changes would depend on the specific chemical reactions it is involved in.
Biochemical Pathways
The compound’s role in biochemical pathways is largely dependent on the specific compounds it is used to synthesize. As an intermediate, it could potentially be involved in a variety of pathways depending on its final product .
Pharmacokinetics
As a chemical reagent, its bioavailability would likely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific reactions it is involved in and the compounds it helps to synthesize .
Biochemical Analysis
Biochemical Properties
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding interaction can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression. The compound’s ability to alter enzyme activity and gene expression highlights its potential as a tool for studying biochemical processes.
Temporal Effects in Laboratory Settings
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but it may undergo degradation under certain conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage control in experimental studies.
Metabolic Pathways
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell.
Transport and Distribution
The transport and distribution of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALJIWTUZNHFGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679709 |
Source
|
Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189359-39-4 |
Source
|
Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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